Metalaxyl acid

Description

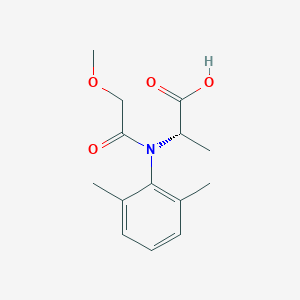

Structure

3D Structure

Properties

CAS No. |

87764-37-2 |

|---|---|

Molecular Formula |

C14H19NO4 |

Molecular Weight |

265.30 g/mol |

IUPAC Name |

(2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoic acid |

InChI |

InChI=1S/C14H19NO4/c1-9-6-5-7-10(2)13(9)15(11(3)14(17)18)12(16)8-19-4/h5-7,11H,8H2,1-4H3,(H,17,18)/t11-/m0/s1 |

InChI Key |

ZRIKZVLHMGYCIR-NSHDSACASA-N |

SMILES |

CC1=C(C(=CC=C1)C)N(C(C)C(=O)O)C(=O)COC |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)O)C(=O)COC |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C(C)C(=O)O)C(=O)COC |

Synonyms |

N-(2,6-Dimethylphenyl)-N-(2-methoxyacetyl)alanine; _x000B_N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)alanine; N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)-DL-alanine; CGA 62826; Metalaxyl Acid; Metalaxyl Free Acid |

Origin of Product |

United States |

Formation Pathways and Metabolic Processes of Metalaxyl Acid

Biotransformation from Parent Metalaxyl (B1676325)

The conversion of metalaxyl to metalaxyl acid is a critical step in its environmental fate. This transformation is primarily mediated by biological systems through enzymatic hydrolysis.

Enzymatic Hydrolysis of Ester Group

The principal pathway for the formation of this compound from its parent compound, metalaxyl, involves the enzymatic hydrolysis of the methyl ester group. researchgate.netnih.gov This reaction is a key detoxification step observed in various organisms, including plants and animals. inchem.org In rats, for instance, methyl ester hydrolysis is one of the primary degradation routes for metalaxyl. inchem.org The enzyme-catalyzed cleavage of the ester bond results in the formation of the corresponding carboxylic acid, this compound, and methanol (B129727). This biotransformation is a common metabolic process for compounds containing ester functionalities.

Role of Soil Microbial Communities in Metabolic Conversion

Soil microorganisms play a predominant role in the conversion of metalaxyl to this compound. researchgate.netnih.gov A diverse range of soil bacteria and fungi are capable of metabolizing metalaxyl, with this compound being the most relevant and frequently identified metabolite in soil environments. researchgate.netnih.gov Studies have shown that the rate of metalaxyl degradation and subsequent formation of this compound can be influenced by the composition and activity of the microbial community. For example, soils with a history of fungicide treatment have demonstrated accelerated metabolism of metalaxyl. cdnsciencepub.com The conversion of metalaxyl to its acid metabolite can be significant, with observations of 22-29% conversion within 60 days of incubation in soil. researchgate.net Some microorganisms, such as the fungus Aspergillus wentii, have been identified as being capable of degrading metalaxyl, with the cytochrome P450 enzyme system implicated in this process. ekb.eg The rate of degradation and the formation of this compound can also be influenced by soil properties such as pH. nih.gov

Enantioselective Formation Dynamics

Metalaxyl is a chiral compound, existing as two enantiomers (R- and S-forms). The biotransformation of metalaxyl to this compound often proceeds enantioselectively, meaning that one enantiomer is converted at a different rate than the other.

Retention of Configuration during Metalaxyl to this compound Conversion

The conversion of metalaxyl to this compound generally proceeds with the retention of the stereochemical configuration at the chiral center. This means that R-metalaxyl is converted to R-metalaxyl acid, and S-metalaxyl is converted to S-metalaxyl acid. This stereospecificity is a common feature of enzyme-catalyzed reactions.

Stereochemical Aspects of Parent Metalaxyl Metabolism Leading to this compound

The metabolism of metalaxyl leading to this compound is often enantioselective, with a preference for one enantiomer over the other. In many aerobic soils with a pH above 5, the fungicidally active R-enantiomer of metalaxyl is degraded faster than the S-enantiomer. nih.gov However, this preference can change depending on soil conditions, such as pH. nih.gov For instance, in more acidic soils (pH < 4) and most anaerobic soils, the enantioselectivity can be reversed, with the S-enantiomer being degraded more rapidly. nih.gov

Similarly, the formation of this compound can also be enantioselective. In studies with tomato and cucumber, the formation of R-metalaxyl acid was found to occur at a faster rate than the S-enantiomer. nih.gov This enantioselectivity in both the degradation of the parent compound and the formation of the metabolite highlights the stereospecific nature of the enzymes involved in these processes.

| Soil Condition | Enantiomer Degraded Faster | Resulting Residue Composition |

|---|---|---|

| Aerobic soils with pH > 5 | R-enantiomer | Enriched with S-enantiomer |

| Aerobic soils with pH 4-5 | Similar degradation rates for both enantiomers | Racemic or near-racemic mixture |

| Aerobic soils with pH < 4 | S-enantiomer | Enriched with R-enantiomer |

| Most anaerobic soils | S-enantiomer | Enriched with R-enantiomer |

Identification of Key Metabolic Intermediates and Transformation Products Associated with this compound Genesis

Besides this compound, the metabolism of metalaxyl can lead to the formation of other intermediates and transformation products. The identification of these compounds is crucial for understanding the complete degradation pathway.

In addition to the primary pathway of ester hydrolysis to form this compound, other metabolic transformations of metalaxyl include N-dealkylation, oxidation of the ring-methyl groups, and hydroxylation of the phenyl ring. nih.govinchem.orgepa.gov These reactions can occur before or after the formation of this compound, leading to a variety of secondary metabolites. For example, oxidation of the benzylic methyl group can lead to the formation of a benzoic acid derivative. inchem.org

In rats, a number of metabolites have been identified in urine and feces, often as conjugates with glucuronic acid or sulfate (B86663). inchem.orgepa.govfao.org While this compound is a major metabolite, other identified compounds resulting from further transformations underscore the complexity of metalaxyl's metabolic fate. epa.govfao.org The soil fungus Syncephalastrum racemosum has been shown to transform a significant portion of metalaxyl into various metabolites. epa.gov

| Metabolic Pathway | Description | Resulting Product(s) |

|---|---|---|

| Methyl Ester Hydrolysis | Cleavage of the methyl ester group. | This compound |

| N-dealkylation | Removal of an alkyl group from the nitrogen atom. | Acetanilide derivatives |

| Oxidation of Ring-Methyl Groups | Oxidation of the methyl groups on the phenyl ring. | Benzyl alcohol and benzoic acid derivatives |

| Phenyl Ring Hydroxylation | Addition of a hydroxyl group to the phenyl ring. | Hydroxylated metabolites |

Environmental Dynamics and Fate of Metalaxyl Acid

Degradation and Dissipation in Edaphic Systems

The fate of metalaxyl (B1676325) acid in soil is intrinsically linked to the degradation of its parent compound, metalaxyl. Studies consistently show that the degradation process follows first-order kinetics. nih.govmdpi.com The rate of this process is highly variable and dependent on the specific characteristics of the soil environment.

The persistence of metalaxyl, and consequently the formation and dissipation of metalaxyl acid, varies significantly across different soil types. nih.gov Laboratory and field studies have reported half-lives for the parent compound ranging from approximately 14 to 82 days. ausveg.com.auepa.govepa.gov For instance, in a comparative study, the degradation of metalaxyl was found to be slower in a tropical Cameroonian soil compared to a temperate German soil, with half-lives ranging from 17 to 38 days across both soil types. nih.govresearchgate.netnih.gov In Egyptian soils under laboratory conditions, metalaxyl's half-life in non-sterilized soil was observed to be between 28 and 44 days, whereas in sterilized soil, it increased dramatically to over 135 days, highlighting the crucial role of microbial activity in its breakdown. researchgate.net The degradation process typically involves the conversion of 40-50% of the parent metalaxyl into this compound. nih.govacs.org

Degradation Kinetics of Metalaxyl in Different Soil Matrices

| Soil Type/Condition | Half-life (T1/2, days) | Notes | Reference |

|---|---|---|---|

| Temperate Soil (German) | 17 - 18 | Degradation followed first-order kinetics. | nih.gov |

| Tropical Soil (Cameroonian) | 37 - 38 | Degradation rates were lower than in German soil. | nih.gov |

| Non-Sterilized Egyptian Soil | 28.6 - 44.4 | Demonstrates significant microbial degradation. | researchgate.net |

| Sterilized Egyptian Soil | 135.9 - 154.0 | Shows high stability in the absence of microorganisms. | researchgate.net |

| Terrestrial Field Conditions | 14 - 56 | General range reported in field studies. | epa.govepa.gov |

| Soil with No Prior History | 82 | Baseline degradation rate without enhanced microbial populations. | ausveg.com.au |

| Soil with Enhanced Degradation | 4 - 10 | Rapid breakdown due to microbial adaptation from repeated use. | ausveg.com.au |

The physicochemical properties of soil play a determinative role in the degradation and persistence of metalaxyl and its acid metabolite.

Soil pH: Soil pH is a critical factor influencing the enantioselectivity of metalaxyl degradation. acs.orgnih.gov In aerobic soils with a pH above 5, the fungicidally active R-enantiomer degrades more rapidly than the S-enantiomer. nih.govacs.org In more acidic aerobic soils with a pH between 4 and 5, both enantiomers degrade at similar rates, while in soils with a pH below 4, the enantioselectivity is reversed, with the S-enantiomer degrading faster. nih.govacs.org This pH-dependent shift in degradation preference points to different microbial communities or enzymatic pathways being active under varying pH conditions. nih.gov

Organic Matter (OM) and Clay Content: The content of organic matter and clay significantly affects the mobility and bioavailability of metalaxyl for microbial degradation. nih.govausveg.com.au Soils with higher organic matter and clay content exhibit greater adsorption of metalaxyl. ausveg.com.auacs.org This increased sorption can reduce the availability of the compound in the soil solution for microbial breakdown, potentially increasing its persistence. researchgate.netresearchgate.net Conversely, high organic matter is often associated with high microbial activity, which can also lead to faster degradation rates. ausveg.com.auredalyc.org Metalaxyl is highly mobile and prone to leaching in sandy soils with low organic matter, which can lead to potential groundwater contamination. nih.govepa.gov Research has shown that soil organic matter can account for up to 88% of the variance in metalaxyl adsorption. acs.org

Metalaxyl is a chiral compound, existing as two enantiomers (R- and S-forms). The degradation of metalaxyl in soil is a highly enantioselective process, meaning the two enantiomers are degraded at different rates. nih.govacs.org This biological process results in a shift in the enantiomeric ratio of the remaining compound in the soil over time.

The differential degradation of metalaxyl enantiomers is well-documented and is largely dependent on the soil's microbial populations and physicochemical properties, especially pH. nih.govnih.gov In temperate aerobic soils (pH > 5), the R-enantiomer is degraded preferentially. mdpi.comnih.gov For example, in a German soil, the degradation rate constant for R-metalaxyl was nearly double that of S-metalaxyl. mdpi.com Conversely, in a Cameroonian soil, the S-enantiomer was degraded faster than the R-enantiomer. nih.govresearchgate.net This reversal suggests that distinct microbial populations with different enzymatic specificities are responsible for the degradation in different environments. nih.govnih.gov The degradation of the primary metabolite, this compound, is also enantioselective. nih.govacs.orgacs.org

Enantioselective Degradation of Metalaxyl in Different Soils

| Soil Type | Enantiomer | Degradation Rate Constant (k, day⁻¹) | Observation | Reference |

|---|---|---|---|---|

| Temperate Soil (German) | R-metalaxyl | 0.064 | R-enantiomer degraded much faster than S-enantiomer. | mdpi.com |

| S-metalaxyl | 0.033 | Residues become enriched with the S-enantiomer. | mdpi.com | |

| Tropical Soil (Cameroonian) | R-metalaxyl | - | S-enantiomer degraded faster than R-enantiomer (reversed preference). | nih.govresearchgate.net |

| S-metalaxyl | - | Suggests different microbial populations are active. | nih.govresearchgate.net | |

| Aerobic Soil (pH > 5) | R-metalaxyl | kR > kS | Preferential degradation of the R-enantiomer is common. | acs.orgnih.gov |

| S-metalaxyl | ||||

| Aerobic Soil (pH < 4) | R-metalaxyl | kR < kS | Reversed enantioselectivity observed in highly acidic conditions. | nih.govacs.org |

| S-metalaxyl |

Crucially for understanding its environmental fate, metalaxyl and its metabolite, this compound, are configurationally stable in soil environments. nih.govacs.org This means there is no interconversion, or racemization, of the R-enantiomer to the S-enantiomer, or vice versa. nih.govacs.orgacs.org Furthermore, the microbial conversion of the parent metalaxyl to this compound occurs with retention of the original stereochemical configuration. nih.govacs.orgacs.org The absence of chiral interconversion is a vital prerequisite for the environmental rationale of using enantiomerically pure formulations. acs.orgacs.org

Enantioselective Degradation and Persistence in Soil

Mobility and Transport within Environmental Compartments

(No content generated for this section as per the strict adherence to the provided outline, which listed no subsections under this heading.)

Leaching Potential and Subsurface Transport to Groundwater

The chemical properties of the parent compound, metalaxyl, suggest a significant potential for leaching. It is poorly sorbed by soils and has high water solubility, characteristics that, combined with its persistence, create a risk of groundwater contamination. orst.edu Research indicates that metalaxyl has a tendency to migrate to deeper soil horizons, which can lead to its entry into groundwater systems. nih.govresearchgate.net This risk is substantiated by a large-scale national survey in the United States, which detected metalaxyl in the groundwater of several states at concentrations ranging from 0.27 µg/L to 2.3 mg/L. orst.edu

As the major degradation product of metalaxyl in soil, the behavior of this compound (also referred to as CGA-62826) is critical. epa.gov It is anticipated that this compound is more water-soluble than its parent compound. epa.gov This increased solubility may enhance its mobility, potentially making it a more potent leacher than metalaxyl, unless it exhibits stronger binding to soil constituents. epa.gov The primary routes for the dissipation of metalaxyl from surface soils include aerobic soil metabolism (which produces this compound), leaching, and plant uptake. epa.gov

Table 1: Research Findings on the Leaching Potential of Metalaxyl and its Acid Metabolite

| Parameter | Finding | Source |

|---|---|---|

| Groundwater Contamination | Detected in groundwater in a U.S. national survey at concentrations of 0.27 µg/L to 2.3 mg/L. | orst.edu |

| Mobility in Soil Profile | Demonstrates a tendency to migrate to deeper soil horizons. | nih.govresearchgate.net |

| Key Physicochemical Properties | Poorly sorbed by soils and highly soluble in water. | orst.edu |

| Metabolite Mobility Expectation | This compound (CGA-62826) is expected to be more water-soluble and potentially a stronger leacher than the parent compound. | epa.gov |

Influence of Soil Characteristics on this compound Mobility

The movement of metalaxyl and its acid metabolite through the soil profile is significantly influenced by soil composition. The key factors governing mobility are the organic matter (OM) and clay content. nih.govresearchgate.net Leaching is most pronounced in soils with low organic matter and low clay content, such as sandy soils. nih.govresearchgate.netorst.edu Conversely, an increase in organic matter can decrease the rate of leaching. orst.edu

Studies have established a significant correlation between the adsorption of metalaxyl and the OM content of the soil. When analyzing a range of soils, OM content was found to account for as much as 88% of the variance in adsorption. nih.govacs.org In soils with particularly low OM content (e.g., 0.31–1.37%), such as some vineyard soils, both organic matter and clay content are important parameters in determining the extent of adsorption. nih.govacs.orgunirioja.es Research on such vineyard soils indicated that metalaxyl has the potential to be mobile in 81% of these soils and highly mobile in the remaining 19%, suggesting a significant risk of the fungicide leaching into groundwater where OM is scarce. nih.govunirioja.es

An inverse relationship has also been observed between the persistence (half-life) of metalaxyl and both microbial biomass and soil clay content, whereas soil total organic carbon did not show a correlation. nih.gov

Table 2: Influence of Soil Properties on Metalaxyl Adsorption and Mobility

| Soil Characteristic | Influence on Mobility/Adsorption | Detailed Findings | Source |

|---|---|---|---|

| Organic Matter (OM) | Decreases mobility; increases adsorption. | OM accounts for 88% of the variance in adsorption across various soil types. | nih.govacs.org |

| Clay Content | Decreases mobility; increases adsorption. | Along with OM, clay content explains 80% of adsorption variance in low-OM vineyard soils. | nih.govacs.org |

| Soil Type | Higher mobility in sandy soils. | Readily leaches in sandy soil due to low OM and clay content. | orst.edu |

| Microbial Biomass | Influences persistence. | An inverse relationship was found between metalaxyl half-life and microbial biomass. | nih.gov |

Long-Term Environmental Persistence and Residue Dynamics

The persistence of metalaxyl in the environment is variable, depending on specific conditions. Under field conditions, its soil half-life has been reported to range from 7 to 170 days, with a representative half-life often cited as 70 days. orst.edu Other studies have reported terrestrial field half-lives ranging from 14 to 56 days, with an aerobic soil metabolism half-life of approximately 40 days. epa.gov In specific agricultural settings, such as tobacco fields, dissipation can be more rapid, with calculated half-lives of 13.7 to 17 days. researchgate.net

The degradation of metalaxyl in soil primarily occurs through microbial activity, leading to the formation of this compound. nih.govresearchgate.net The degradation process generally follows first-order kinetics. nih.gov The concentration and persistence of the this compound metabolite can also vary between different soil types and environments. For instance, a comparative study found higher concentrations of this compound in German soils compared to Cameroonian soils. nih.gov

Field residue studies have shown that after 180 days, parent metalaxyl could only be detected in the top 0-10 cm of soil. inchem.org In the same study, the this compound metabolite was found only within the 0-20 cm soil layer and at lower concentrations than the parent compound, with no residues leaching deeper than 40 cm. inchem.org

Table 3: Half-Life and Persistence of Metalaxyl in Soil

| Study Condition | Reported Half-Life (t1/2) | Key Metabolite Formed | Source |

|---|---|---|---|

| General Field Conditions | 7 to 170 days (representative t1/2 = 70 days) | This compound | orst.edu |

| Terrestrial Field Dissipation | 14 to 56 days | CGA-62826 (this compound) | epa.gov |

| Aerobic Soil Metabolism (Lab) | ~40 days | This compound | epa.gov |

| Tobacco Field (Loamy Soil) | 13.7 to 17 days | Not specified | researchgate.net |

| Indian Soils (Lab Incubation) | 36 days (in most rapid degradation scenario) | Five polar metabolites detected | nih.gov |

Microbial Interactions and Biodegradation of Metalaxyl Acid

Characterization of Microbial Consortia Involved in Degradation

The biodegradation of metalaxyl (B1676325) and its acid metabolite is carried out by a diverse range of soil and aquatic microorganisms. The ability to break down this compound is not limited to a single species but is often the result of a consortium of microbes that have adapted to its presence, particularly in environments with a history of fungicide application.

Several bacterial genera have been identified with the capacity to degrade metalaxyl. Notably, strains of Pseudomonas have been isolated from agricultural settings and demonstrated significant degradation capabilities. In aquatic systems, Pseudomonas sp. (strain ER2) proved to be the most effective among isolated microorganisms in detoxifying metalaxyl scispace.com. Studies have also identified other bacterial strains, such as Acinetobacter sp. and Arthrobacter sp. , isolated from pesticide-contaminated soils, which are capable of degrading the fungicide researchgate.net. Research involving fourteen different soil microorganisms confirmed that various bacteria could break down metalaxyl, with degradation rates ranging from 36% to 52% for single organisms over 25 days, and up to 75% when bacterial mixtures were used cdnsciencepub.com.

Fungi play a crucial role in the metabolism of metalaxyl. Isolates from cucumber leaves previously treated with the fungicide yielded several fungal strains with degradative abilities scispace.com. Among these, Aspergillus niger (strain ER6), Cladosporium herbarum (strain ER4), and Penicillium sp. (strain ER3) were identified as capable of detoxifying metalaxyl in aquatic environments scispace.com. Following Pseudomonas sp., Aspergillus niger was the most effective degrader among the tested isolates scispace.com. Other studies have shown that mixtures of various fungal isolates can achieve up to 75% degradation of metalaxyl, highlighting the metabolic versatility within the fungal kingdom cdnsciencepub.com.

Biochemical and Enzymatic Mechanisms of Microbial Degradation of Metalaxyl Acid

The microbial breakdown of metalaxyl into its primary metabolite, this compound, is the first step in a more complex metabolic process. This transformation is predominantly a result of microbial action in the soil researchgate.netnih.gov. The degradation of metalaxyl generally follows first-order kinetics nih.gov. Different microbial populations may utilize distinct enzymes, leading to variations in degradation rates and pathways, as suggested by the enantioselective degradation observed in different soil types nih.gov.

The principal metabolic pathway for metalaxyl in soil is the hydrolysis of the methyl ester group, which results in the formation of the more polar and less fungitoxic this compound researchgate.netnih.gov. This conversion is a critical detoxification step mediated predominantly by soil microorganisms.

Beyond the formation of this compound, microorganisms can facilitate further transformations. These secondary metabolic routes include:

Oxidation of the ring-methyl groups researchgate.netnih.gov.

N-dealkylation of the parent compound or the acid metabolite nih.gov.

Research has also identified other metabolites, indicating a branched degradation pathway. For instance, studies on the degradation of metalaxyl by the fungus Aspergillus wentii have proposed the involvement of Cytochrome P450 enzymes in its metabolism.

Phenomena of Accelerated Biodegradation in Soil Systems

A significant phenomenon observed in agricultural soils is the accelerated biodegradation of metalaxyl after repeated applications redalyc.org. This enhanced degradation is a result of the adaptation of the soil microbial community. Continuous exposure to the fungicide selects for and enriches the population of microorganisms that can utilize it as a source of carbon or energy redalyc.org.

In soils with a history of metalaxyl treatment, the fungicide is metabolized more readily compared to soils with no prior exposure cdnsciencepub.com. Studies have demonstrated a dramatic reduction in the half-life of metalaxyl in these "adapted" or "active" soils. For example, in one study, the half-life of metalaxyl in a soil with a history of fungicide treatment was found to be 14 days, significantly shorter than in control soils cdnsciencepub.com. In other avocado soils that received repeated applications, the average half-life was 28 days, with the most active soils showing a half-life as low as 14 days apsnet.org. This accelerated breakdown is a clear indicator of microbial adaptation and is a key factor in the environmental fate of this compound in agricultural ecosystems.

Formation and Significance of Non-Extractable Residues in Microbial Biomass

The formation of non-extractable residues (NERs) is a significant process in the environmental fate of many organic compounds, including the fungicide metalaxyl and its primary metabolite, this compound. NERs are residues of a compound that cannot be extracted from the soil matrix using standard analytical methods. These residues become incorporated into the complex organic and inorganic components of the soil, including microbial biomass. The formation of NERs is intrinsically linked to microbial activity, as microorganisms play a pivotal role in the degradation and transformation of xenobiotics.

While specific studies focusing solely on the formation of NERs from this compound are limited, extensive research on the parent compound, metalaxyl, provides critical insights into this process. In soil environments, metalaxyl is predominantly transformed into this compound by the action of soil microorganisms nih.gov. Therefore, understanding the fate of metalaxyl and its NER formation is essential for inferring the subsequent behavior of this compound.

Research has demonstrated a clear correlation between the formation of NERs from metalaxyl and the level of biotic and enzymatic activities in the soil. Studies utilizing ¹⁴C-labeled metalaxyl have shown that a significant portion of the applied radioactivity becomes incorporated into NERs over time. For instance, in an aerobic soil metabolism study, non-extractable residues accounted for 38.3% of the applied metalaxyl after 360 days epa.gov. This accumulation of non-extractable material occurs as the parent compound and its metabolites are broken down and assimilated by the soil microbial community epa.gov.

The process of NER formation is influenced by several factors, including the properties of the soil itself. Soil organic matter content and the mineral composition of different soil fractions, such as silt and clay, are determining factors in the formation and type of NERs researchgate.net. For example, soil fractions with a high organic matter content, like the silt fraction, have been shown to have a significant proportion of hydrolyzable NERs of metalaxyl that can be released under alkaline conditions researchgate.net. In contrast, the clay fraction tends to have a higher affinity for more strongly, or covalently, bound residues researchgate.net.

The significance of NER formation lies in its implications for the long-term environmental fate and potential bioavailability of the compound. The formation of NERs can be viewed as a detoxification pathway, as the compound is sequestered and no longer available in its original, biologically active form. However, the binding of these residues is not always irreversible. A distinction can be made between reversibly and irreversibly bound residues researchgate.net. The reversible fraction contains potentially bioavailable amounts of residues that may be released back into the soil environment under certain natural conditions researchgate.net.

The table below, derived from studies on ¹⁴C-metalaxyl, illustrates the distribution of radioactivity over time in a soil system, highlighting the formation of non-extractable residues.

| Time (Days) | Extractable Residues (% of Applied Radioactivity) | Mineralization (CO₂) (% of Applied Radioactivity) | Non-Extractable Residues (NERs) (% of Applied Radioactivity) |

| 0 | 95.0 | <0.1 | 2.5 |

| 30 | 65.0 | 5.0 | 28.0 |

| 66 | 40.0 | 8.0 | 50.0 |

| 120 | 25.0 | 12.0 | 61.0 |

| 360 | <2.0 | 15.0 | 38.3 (another study showed a different distribution over a longer period) epa.gov |

Note: The data presented is illustrative and compiled from findings on the aerobic soil metabolism of metalaxyl. The exact percentages can vary depending on soil type and experimental conditions.

This table demonstrates the gradual decrease in extractable residues of the parent compound and its metabolites, with a corresponding increase in mineralization and the formation of NERs. The initial increase in NERs is largely due to the incorporation of the compound and its metabolites, including this compound, into the microbial biomass and soil organic matter. The subsequent slight decrease in the percentage of NERs in some long-term studies can be attributed to the slow mineralization of the bound residues by microorganisms.

Plant Uptake, Translocation, and Biotransformation of Metalaxyl Acid

Absorption and Systemic Movement within Plant Tissues

The absorption and movement of metalaxyl (B1676325) acid are governed by its physicochemical properties, which differ significantly from its parent compound, metalaxyl. These differences influence how it is transported and where it accumulates within the plant.

Research indicates distinct patterns of mobility between metalaxyl and its metabolite, metalaxyl acid. Metalaxyl itself is well-documented as a xylem-mobile compound. researchgate.netapsnet.org This means it is readily absorbed by the roots and translocated upwards through the plant's vascular system with the transpiration stream, accumulating in the leaves and other aerial parts. researchgate.netapsnet.orgmeristemag.com

In contrast, this compound, as a weak acid, is predicted to be phloem-mobile. oup.com This mobility is attributed to the "ion trap" mechanism. In the slightly acidic environment of the xylem (pH ~6), the acid exists in both its undissociated and dissociated (ionic) forms. The uncharged, undissociated form can more easily cross cell membranes to enter the more alkaline phloem (pH ~8). Once inside the phloem, the higher pH causes the molecule to become predominantly ionized, "trapping" it within the phloem sap. This allows for bidirectional movement, both upwards towards new growth (sinks) and downwards towards the roots. oup.com While the parent metalaxyl shows very limited downward movement, the formation of the acidic metabolite facilitates this basipetal translocation, potentially moving it to the root system after the parent compound was applied to the foliage. oup.comresearchgate.net

| Compound | Primary Vascular Pathway | Direction of Translocation | Governing Mechanism |

|---|---|---|---|

| Metalaxyl | Xylem | Acropetal (Upward) | Transpiration Stream |

| This compound | Phloem (Predicted) | Ambimobile (Upward and Downward) | Ion Trap Mechanism |

Consistent with its primary movement through the xylem, the parent compound metalaxyl tends to accumulate in the aerial parts of the plant rather than the roots. nih.gov Studies on Solanum nigrum (black nightshade) have shown that leaves can accumulate significantly higher concentrations of metalaxyl than roots. In one study, leaves contained seven times more metalaxyl than the roots of the treated plants. nih.govfrontiersin.org

As this compound is formed within the plant tissues, its distribution is influenced by both its site of formation and its potential for phloem transport. Research on lettuce has shown that the application of soil amendments like biochar can reduce the concentrations of both metalaxyl and this compound enantiomers in both the roots and shoots, indicating that soil conditions can impact the uptake and subsequent accumulation of the metabolite throughout the plant. researchgate.net

| Plant Tissue | Relative Accumulation Factor |

|---|---|

| Roots | 1x |

| Leaves (Shoots) | 7x |

Metalaxyl is a chiral compound, existing as two enantiomers (R- and S-forms). The biotransformation of this parent compound into this compound within plants has been shown to be an enantioselective process. nih.gov In studies conducted on tomato and cucumber, the (-)-R-enantiomer of metalaxyl was degraded preferentially, leading to a relative enrichment of the (+)-S-enantiomer in the plant tissues. nih.gov

Crucially, the formation of the this compound metabolite was also found to be enantioselective. The research demonstrated that R-metalaxyl acid was formed at a faster rate than S-metalaxyl acid. nih.gov This enantioselectivity in its formation is the first step influencing the chiral composition of this compound within the plant. This finding represents the first evidence of the enantioselective transformation of metalaxyl in vegetables, a factor that should be considered in environmental and food safety assessments. nih.gov This differential formation rate implies that the subsequent translocation and accumulation of this compound within the plant will also have a specific enantiomeric signature, dominated by the R-form.

Biotransformation and Subsequent Metabolism within Plant Systems

Once metalaxyl is absorbed by a plant, it undergoes a series of metabolic transformations. The initial and most significant step is the hydrolysis of the methyl ester group to form this compound. nih.govresearchgate.net This conversion is a key detoxification pathway in plants.

Following its formation, this compound and other intermediate metabolites can undergo further biotransformation through conjugation reactions. nih.gov Conjugation is a common detoxification mechanism in plants where a xenobiotic or its metabolite is linked to an endogenous molecule, such as a sugar or an amino acid. This process generally increases the water solubility of the compound and reduces its potential toxicity, while also sequestering it in vacuoles or incorporating it into cell wall components.

The major metabolic routes for metalaxyl in plants involve this initial hydrolysis, followed by oxidation of the ring-methyl groups and subsequent conjugation of the resulting metabolites. nih.gov While specific conjugates of this compound in plants are not extensively detailed in all literature, studies on animal metabolism have identified glucuronic acid conjugates of various metalaxyl metabolites. fao.org This type of glycoside conjugation is also a very common pathway in plants for detoxifying xenobiotics. These oxidized and conjugated derivatives are the terminal steps in the metabolic breakdown of the parent fungicide.

The transformation of metalaxyl and its metabolite, this compound, is intrinsically linked to the plant's physiological and stress-response systems. Exposure to xenobiotics like metalaxyl can induce oxidative stress in plant cells. In response, plants activate a range of antioxidant defenses. frontiersin.orgresearchgate.net

Advanced Analytical Methodologies for Environmental and Biological Matrices

Extraction and Sample Preparation Techniques for Metalaxyl (B1676325) Acid Quantification

The primary challenge in analyzing Metalaxyl acid is its effective isolation from complex sample matrices such as soil, water, animal tissues, and plants, which can interfere with subsequent analysis. Various techniques have been developed to achieve clean extracts and concentrate the analyte to detectable levels.

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of this compound from liquid samples and sample extracts. The method relies on the partitioning of the analyte between a liquid phase (the sample) and a solid stationary phase (the sorbent).

A prominent method involves the use of mixed-mode anion exchange cartridges, such as the Oasis® MAX sorbent, for the simultaneous extraction of metalaxyl and this compound from animal-derived food samples like beef, pork, chicken, and fish. In a typical procedure, the cartridge is preconditioned with methanol (B129727) and water, followed by sample loading. A washing step with aqueous methanol removes interferences, and the analytes are then eluted with an acidified organic solvent like 0.5% formic acid in methanol. This technique has demonstrated high efficiency, with excellent recovery rates for this compound.

For plant matrices, such as potato seedlings, C18 cartridges are employed for extract cleanup. This reversed-phase sorbent retains non-polar and moderately polar compounds while allowing more polar analytes like this compound to be selectively eluted.

Table 1: Performance of SPE Methods for this compound Quantification

| Matrix | SPE Sorbent | Reported Recovery Rate (%) | Reference |

|---|---|---|---|

| Animal Muscle Tissues | Oasis® MAX | 89.5 - 110.3 | |

| Potato Seedlings | C18 | 92 ± 9 |

Liquid-liquid extraction (LLE) and solvent extraction are fundamental techniques used for the initial recovery of this compound from solid and semi-solid samples. The choice of solvent is critical and is based on the analyte's polarity and solubility.

For soil samples, a common protocol involves extracting the soil with methanol, acidifying the suspension with formic acid, and then shaking the mixture to facilitate the transfer of the analyte into the solvent phase. For plant tissues, acetonitrile (B52724) is a frequently used extraction solvent. The process often involves homogenizing the sample in the solvent to ensure thorough extraction. A range of organic solvents, including chloroform, isopropanol, acetone, and hexane, have been recognized for their effectiveness in extracting metabolites from plant materials. Following the initial extraction, the resulting solvent is typically concentrated and may undergo further cleanup, for instance by SPE, before instrumental analysis.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard approach for pesticide residue analysis in a wide variety of food and environmental matrices, including for this compound. The methodology involves a two-step process: an initial extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup.

In the first step, the sample (e.g., cucumber, tomato) is homogenized and extracted with a solvent, typically acetonitrile. The addition of salts such as magnesium sulfate (B86663) and sodium chloride induces phase separation and drives the analytes into the organic layer. For acidic analytes like this compound, the extraction solvent may be modified; for instance, using acetonitrile containing 0.1% acetic acid can improve recovery.

The second step, d-SPE, involves taking an aliquot of the acetonitrile extract and mixing it with a combination of sorbents to remove interfering matrix components like pigments and fatty acids. For this compound analysis, C18 is a common sorbent used in the d-SPE cleanup stage. The QuEChERS approach is valued for its high sample throughput, reduced solvent consumption, and effectiveness in generating clean extracts suitable for sensitive chromatographic analysis.

Chromatographic and Spectrometric Detection and Quantification Methods

Following extraction and cleanup, instrumental analysis is performed to separate, identify, and quantify this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the premier techniques for this purpose.

Gas chromatography is a powerful separation technique, but its application is generally limited to volatile and thermally stable compounds. This compound, being a carboxylic acid, has low volatility, which hinders its direct analysis by GC.

To overcome this limitation, a derivatization step is necessary. The carboxylic acid group is converted into a less polar and more volatile ester. A common method is ethylation using reagents like diazoethane, which transforms this compound into its ethyl ester. This derivatization not only makes the compound suitable for GC analysis but also allows for its chromatographic separation from the parent compound, metalaxyl, which is a methyl ester. Following separation on a GC column, tandem mass spectrometry (MS/MS) provides highly selective and sensitive detection, enabling accurate quantification even at trace levels in complex environmental samples.

High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique for the determination of this compound, as it can readily handle non-volatile and polar compounds without the need for derivatization. The method's versatility is enhanced by the availability of various column chemistries and detection systems.

Reversed-phase HPLC is commonly employed, using C18 columns for separation. The mobile phase typically consists of a mixture of acetonitrile and water, with a modifier such as formic acid to ensure good peak shape and retention for the acidic analyte.

Several detection modalities can be coupled with HPLC for the analysis of this compound:

Diode Array Detection (DAD)/UV Detection : For routine analysis, UV-based detectors are effective. Detection is often performed at wavelengths such as 205 nm or 230 nm.

Tandem Mass Spectrometry (LC-MS/MS) : This is the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity. Detection is performed in selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions are monitored. For this compound, common transitions include m/z 266 → 220 and m/z 266.1 → 206.1. This specificity minimizes matrix interference and allows for very low limits of detection.

Furthermore, as this compound is a chiral compound, enantioselective separation is often required to study the differential environmental fate of its enantiomers. This is achieved using specialized chiral stationary phases (CSPs). Polysaccharide-based columns, such as Chiralcel OJ-H and cellulose‐tris(3,5‐dimethyl‐phenylcarbamate) (CDMPC), are frequently used with normal-phase mobile phases (e.g., n-hexane/2-propanol) to resolve the R- and S-enantiomers.

Table 2: Examples of HPLC Methods for this compound Analysis

| Technique | Column | Mobile Phase | Detection Mode | Monitored Ion/Wavelength | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | - | Acetonitrile / Water / Acetic Acid | MS/MS (SRM) | Q1: 266.1, Q3: 206.1 | |

| HPLC-DAD | Ultrasep PAK C18 | Acetonitrile / Water / Formic Acid | DAD | 205 nm | |

| Chiral HPLC | Chiralcel OJ-H | n-hexane / 2-propanol / Acetic Acid | UV | - | |

| LC-MS/MS | TSKgel ODS-100V | Acetonitrile / 20 mM NH3 and 8 mM FA in water | MS/MS (SRM) | Q1: 266.0 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and widely adopted technique for the trace analysis of this compound and metalaxyl in various matrices. Its high sensitivity, selectivity, and specificity make it ideal for detecting and quantifying these compounds at very low concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. researchgate.netmdpi.com

The methodology typically involves a liquid chromatography system to separate the analytes from the sample matrix, followed by a tandem mass spectrometer for detection and quantification. The use of multiple reaction monitoring (MRM) mode in MS/MS provides excellent selectivity by monitoring specific precursor-to-product ion transitions for the target analytes, thereby minimizing matrix interference. mdpi.com For instance, in the analysis of metalaxyl, the parent ion (M+H)+ at m/z 280 can be monitored along with a product ion at m/z 220 for confirmation.

LC-MS/MS methods have been successfully developed and validated for the simultaneous determination of metalaxyl and its metabolites in a variety of samples, including soil, water, and various plant and animal tissues. researchgate.netnih.gov Sample preparation techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are often employed to extract the analytes from complex matrices before LC-MS/MS analysis. mdpi.com

Table 1: Performance of LC-MS/MS Methods for Metalaxyl and its Metabolites

| Analyte | Matrix | Sample Preparation | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| Metalaxyl and this compound enantiomers | Animal muscle tissues | Mixed-mode anion exchange solid phase extraction | 0.3-1.0 µg/kg | 89.5-110.3 | nih.gov |

| Metalaxyl and Azoxystrobin | Soil, potato, potato foliage | Acetonitrile extraction, dispersive solid-phase extraction | 0.9-5.0 μg/kg | 77-111 | researchgate.net |

| Metalaxyl-M and Azoxystrobin | Scallion | QuEChERS | <0.001-0.088 mg/kg (final residue) | - | mdpi.com |

Chiral Chromatographic Separations for Enantiomeric Resolution of this compound

Metalaxyl is a chiral compound, existing as two enantiomers (R- and S-forms). The R-enantiomer (metalaxyl-M or mefenoxam) is the biologically active form, while the S-enantiomer is significantly less active. researchgate.netfao.org Consequently, the enantioselective analysis of metalaxyl and its primary metabolite, this compound, is crucial for understanding their environmental behavior and toxicological implications.

Chiral chromatography is the primary technique used for the enantiomeric resolution of these compounds. nih.govnih.gov This involves the use of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) that interacts differently with the two enantiomers, leading to their separation.

A study on the simultaneous stereoselective analysis of metalaxyl and this compound in animal muscle tissues utilized chiral liquid chromatography-tandem mass spectrometry (chiral LC-MS/MS). nih.gov This method allowed for the successful separation and quantification of the individual enantiomers of both the parent compound and its acid metabolite. Another approach has been the use of electrokinetic chromatography with cyclodextrins as chiral selectors to achieve the separation of metalaxyl enantiomers. nih.gov

The development of enantioselective analytical methods is essential for tracking the fate of the more active R-enantiomer in the environment and for regulatory purposes, as modern pesticide formulations often contain only the active enantiomer. researchgate.net

Table 2: Chiral Separation Techniques for Metalaxyl Enantiomers

| Technique | Chiral Selector/Stationary Phase | Matrix | Analytes | Key Findings | Reference |

| Electrokinetic Chromatography | Succinyl-γ-CD | Fungicide formulations | Metalaxyl enantiomers | Resolution of 3.1 achieved in 11.5 minutes. | nih.gov |

| Chiral Liquid Chromatography-Tandem Mass Spectrometry | Not specified | Animal muscle tissues | Metalaxyl and this compound enantiomers | Simultaneous stereoselective analysis with LOQs of 0.3-1.0 µg/kg. | nih.gov |

Method Validation and Quality Assurance in Environmental Monitoring

To ensure the reliability and accuracy of data generated from the analysis of this compound in environmental samples, rigorous method validation and quality assurance procedures are essential. These processes confirm that the analytical method is suitable for its intended purpose.

Key validation parameters typically include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a specific range. Good linearity is indicated by a high correlation coefficient (r > 0.99). nih.govmdpi.com

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by spiking blank samples with a known amount of the analyte. Recoveries are typically expected to be within a certain range, for example, 89.5-110.3%. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with values below 12.4% being desirable. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. These are crucial for trace analysis in environmental monitoring. nih.govmdpi.com

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Quality assurance measures involve the routine use of quality control samples, such as blanks, spiked samples, and certified reference materials (if available), to monitor the performance of the analytical method over time.

Residue Analysis in Environmental Samples (Soil, Water)

The analysis of this compound residues in soil and water is critical for assessing its environmental persistence, mobility, and potential for groundwater contamination. Metalaxyl is known to be relatively stable to hydrolysis and photolysis in water and soil under normal environmental conditions. researchgate.netnih.gov Its primary degradation pathway in soil is microbial degradation, which leads to the formation of this compound. researchgate.net

Due to its water solubility and low soil adsorption, metalaxyl has the potential to leach into deeper soil layers and contaminate groundwater, particularly in soils with low organic matter. researchgate.net Monitoring studies are therefore important, especially in areas of high usage.

Analytical methods for soil and water samples often involve an extraction step followed by analysis using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for confirmation and quantification. researchgate.netnih.gov For example, a method for analyzing metalaxyl and its acid metabolite in soil involved extraction followed by gas chromatography analysis.

Residue Analysis in Plant Tissues

Determining the residues of this compound and its parent compound in plant tissues is essential for food safety and dietary risk assessment. Metalaxyl is a systemic fungicide, meaning it is taken up by the plant and distributed throughout its tissues. researchgate.net

Various analytical methods have been developed for the determination of metalaxyl residues in a wide range of crops. mdpi.comresearchgate.net These methods typically involve:

Extraction: The initial step is to extract the residues from the plant matrix, often using a solvent like acetonitrile. mdpi.comresearchgate.net

Clean-up: The extract is then purified to remove interfering substances from the complex plant matrix. Dispersive solid-phase extraction (d-SPE) is a common clean-up technique. mdpi.comresearchgate.net

Analysis: The final determination is usually performed by GC-MS/MS or LC-MS/MS. mdpi.commdpi.comresearchgate.net

For example, a GC-MS/MS method was established for the determination of metalaxyl in Chinese bayberry and Dendrobium officinale, with recoveries ranging from 83.90% to 110.47% and RSDs from 0.86% to 5.81%. mdpi.comresearchgate.net Another study utilized LC-MS/MS to analyze metalaxyl-M residues in scallions. mdpi.com These studies provide valuable data for establishing maximum residue limits (MRLs) and assessing consumer exposure.

Ecological Implications and Environmental Risk Assessment in Non Target Organisms

Influence on Soil Microbial Community Structure and Physiological Activities

Research indicates that metalaxyl (B1676325) has varied and significant effects on the population dynamics of soil microbes. A distinct stimulatory effect has been observed on certain bacterial populations, including total bacteria, actinomycetes, aerobic non-symbiotic nitrogen-fixing bacteria, and phosphorus-solubilizing microorganisms. researchgate.netresearchgate.net Conversely, a toxic or inhibitory effect on fungal populations is commonly reported. researchgate.netresearchgate.netnih.gov This selective pressure can lead to a shift in the microbial community composition. For instance, studies have noted an increase in the abundance of Proteobacteria, a phylum containing many bacteria known to degrade chemical compounds, following fungicide application. nih.gov

Table 1: Reported Impacts of Metalaxyl on Soil Microbial Populations

| Microbial Group | Reported Effect | Source(s) |

|---|---|---|

| Total Bacteria | Significant increase | researchgate.netresearchgate.net |

| Fungi | Inhibition / Toxic effect | researchgate.netresearchgate.netnih.gov |

| Actinomycetes | Significant increase / Obvious stimulation | researchgate.netresearchgate.net |

| Nitrogen-Fixing Bacteria | Significant increase | researchgate.netresearchgate.net |

| Phosphorus-Solubilizing Microorganisms | Significant increase | researchgate.netresearchgate.net |

Soil enzymes are vital for catalyzing key biochemical processes essential for nutrient cycling. The presence of metalaxyl and its acid metabolite in soil has been shown to influence the activity of several crucial enzymes.

Phosphatases: These enzymes are critical for the mineralization of organic phosphorus. Studies consistently show that metalaxyl application stimulates the activity of both acid and alkaline phosphatases. mdpi.comnih.govresearchgate.net This positive effect is likely due to the microbial growth stimulated by using the fungicide as a source of energy. mdpi.com The degradation of metalaxyl has been positively correlated with the activity of acid phosphatase in some soils. mdpi.comnih.gov

β-Glucosidase: Involved in the carbon cycle, this enzyme hydrolyzes cellobiose (B7769950) to glucose. Similar to phosphatases, β-glucosidase activity is generally stimulated by the presence of metalaxyl. mdpi.comnih.govscispace.com This enzyme is considered a sensitive indicator for measuring the side effects of pesticides on soil microbial activity. scispace.com

Some research indicates that the effects on enzyme activities can be transient. One study observed that dehydrogenase, phosphatase, and β-glucosidase activities initially increased and then decreased over a 60-day period. researchgate.net

Table 2: Summary of Metalaxyl Acid's Effect on Soil Enzyme Activities

| Enzyme | Function | General Effect | Source(s) |

|---|---|---|---|

| Phosphatases (Acid & Alkaline) | Phosphorus mineralization | Stimulation | mdpi.comnih.govresearchgate.net |

| β-Glucosidase | Carbon cycling (Cellulose breakdown) | Stimulation | mdpi.comnih.govscispace.com |

Bioavailability and Exposure Assessment in Environmental Systems

The bioavailability of this compound determines its accessibility to soil organisms and its potential for environmental transport. mdpi.com Metalaxyl is noted for its high mobility and potential to leach in soils, particularly those that are sandy with low organic matter content. epa.gov Its high water solubility can facilitate its permeation through the soil profile via rainfall and irrigation, leading to potential toxicity. researchgate.net

Studies monitoring environmental fate have shown that factors such as soil type and surface slope significantly influence the transport of metalaxyl residues. researchgate.net In one study, cumulative losses of metalaxyl in surface runoff from tilled plots with a 10% slope were estimated at 0.469% of the initial amount applied. researchgate.net The half-life of metalaxyl in soil under field conditions can be relatively short, with one report citing a half-life of two weeks, while others calculate it between 13.7 and 17 days. epa.govresearchgate.net However, slower degradation has also been observed, with half-life values ranging from 41 to 165 days in some soils. researchgate.net The concentration of the this compound metabolite can be higher in some soil types compared to others, indicating that soil properties influence degradation pathways. mdpi.comnih.govrepec.org

Broader Ecotoxicological Considerations for Non-Target Organisms

Environmental risk assessments conducted by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have characterized the ecotoxicological profile of metalaxyl. These assessments conclude that metalaxyl poses minimal risk to a range of non-target organisms. epa.govregulations.gov

Specifically, metalaxyl is characterized as:

Practically non-toxic to birds on a dietary basis and slightly toxic on an acute, single-dose basis. epa.govepa.gov

Practically non-toxic to honeybees. epa.gov

Slightly toxic to small mammals on an acute oral basis. regulations.gov

Practically non-toxic to freshwater fish and slightly toxic to freshwater invertebrates. epa.govregulations.gov

Strategies for Remediation and Mitigation in Contaminated Environments

The contamination of soil and water systems with pesticides necessitates the development of effective remediation strategies. Bioremediation, which harnesses the metabolic capabilities of microorganisms, is considered an economically feasible and safe approach for the detoxification of chemical pollutants like metalaxyl. scispace.com

Numerous studies have focused on identifying and utilizing microorganisms capable of degrading metalaxyl and its metabolites. This process, known as bioremediation, relies on bacteria and fungi that can use the pesticide as a growth substrate, ultimately mineralizing and detoxifying it. scispace.com

Several microbial species have been isolated and proven effective in the degradation of metalaxyl in laboratory and field settings.

Bacteria: A bacterium identified as Pseudomonas sp. (isolate ER2) has been shown to be highly effective in metalaxyl degradation, achieving complete detoxification in an aqueous system after 28 days of treatment. scispace.comnih.gov Species of Acinetobacter have also demonstrated the ability to degrade metalaxyl, with microbial growth being favored as the pesticide concentration increases to certain levels. plos.org

Fungi: Several fungal isolates have shown potential for metalaxyl bioremediation. These include species of Aspergillus (e.g., Aspergillus niger, Aspergillus wentii), Cladosporium (Cladosporium herbarum), and Penicillium. ekb.egscispace.comnih.gov Aspergillus wentii was able to degrade 68% of an initial 100 mg/L metalaxyl concentration within 15 days. ekb.eg

These studies suggest that inoculating contaminated environments with such microorganisms could be a viable strategy for mitigating the environmental impact of this compound. scispace.comnih.gov

Table 3: Microorganisms Identified for Bioremediation of Metalaxyl

| Microorganism Type | Genus/Species | Source(s) |

|---|---|---|

| Bacterium | Pseudomonas sp. (ER2) | researchgate.netscispace.comnih.gov |

| Bacterium | Acinetobacter sp. | plos.org |

| Fungus | Aspergillus niger | scispace.comnih.gov |

| Fungus | Aspergillus wentii | ekb.eg |

| Fungus | Cladosporium herbarum | scispace.comnih.gov |

Phytoremediation Potential of Plant Species for this compound Uptake

Phytoremediation is an environmental remediation strategy that utilizes plants to extract, degrade, or contain contaminants from soil and water. For organic pollutants like the fungicide metalaxyl, plants can absorb the compound through their roots and translocate it to other tissues, where it is often metabolized. plos.orgresearchgate.net One of the principal metabolites of metalaxyl in plants is its acid form, N-(2,6-dimethylphenyl)-N-(methoxyacetyl) alanine, commonly known as this compound. plos.org Research has identified several plant species with the potential to take up metalaxyl, subsequently leading to the formation and accumulation of this compound within the plant tissues.

Studies have demonstrated that once metalaxyl is absorbed by plant roots, it is readily translocated upwards through the xylem and undergoes extensive metabolism. plos.orgresearchgate.net This metabolic process includes the hydrolysis of the methyl ester group of metalaxyl to form this compound. plos.orgnih.gov The presence and concentration of this acid metabolite have been observed in various plant species. For instance, in potato (Solanum tuberosum) seedlings, the concentration of the acid metabolite reached a maximum of 15 ± 7 mg kg⁻¹ in vegetable tissue 45 days after exposure to metalaxyl, which then decreased by 81% after 90 days. plos.org Similarly, sunflower (Helianthus annuus) plants showed the formation of the acid metabolite 21 days after treatment, with concentrations reaching 1.3 mg kg⁻¹ after 85 days. plos.org In lettuce, a concentration of 0.25 mg kg⁻¹ of the acid metabolite was reported 14 days after exposure. plos.org

Several ornamental and weedy species have also been identified as effective candidates for the phytoremediation of metalaxyl. Research on ornamental species such as sweetflag (Acorus gramineus), canna (Canna hybrida), parrotfeather (Myriophyllum aquaticum), and pickerelweed (Pontederia cordata) showed that these plants could remove 15% to 60% of metalaxyl from a spiked nutrient media within a 7-day period. researchgate.netnih.gov The absorbed metalaxyl was found to accumulate primarily in the leaves, where it can be metabolized. researchgate.net The ubiquitous plant Solanum nigrum (black nightshade) has also been highlighted for its phytoremediation potential, as it accumulates significant amounts of metalaxyl, particularly in its leaves. nih.govfrontiersin.org

The efficiency of phytoremediation is closely linked to the plant's ability to tolerate and metabolize the contaminant. Uptake of metalaxyl is often correlated with the plant's water uptake. researchgate.net Woody ornamentals like Salix alba 'Britzensis' and Sambucus nigra 'Aurea' have also been evaluated for their role in remediating nursery runoff containing metalaxyl, demonstrating the potential of diverse plant types in mitigation strategies. msu.edu A study using hemp (Cannabis sativa) seedlings demonstrated the removal of 67% to 94% of metalaxyl-M from water in just seven days, with plant uptake and transformation identified as the primary removal mechanisms. nih.gov

The table below summarizes research findings on the uptake and metabolism of metalaxyl, leading to the formation of this compound in various plant species.

Table 1: Phytoremediation Potential of Various Plant Species for Metalaxyl and this compound

This table is interactive. You can sort and filter the data.

| Plant Species | Common Name | Contaminant Studied | Key Findings | Reference |

|---|---|---|---|---|

| Solanum tuberosum | Potato | Metalaxyl / this compound | Max acid metabolite concentration of 15 ± 7 mg kg⁻¹ found after 45 days. | plos.org |

| Helianthus annuus | Sunflower | Metalaxyl / this compound | Acid metabolite formed, reaching 1.3 mg kg⁻¹ after 85 days. | plos.org |

| Lactuca sativa | Lettuce | Metalaxyl / this compound | Acid metabolite concentration of 0.25 mg kg⁻¹ found after 14 days. | plos.org |

| Acorus gramineus | Sweetflag | Metalaxyl | Removed 15-60% of metalaxyl from nutrient media in 7 days. | researchgate.netmsu.edu |

| Canna hybrida | Canna | Metalaxyl | Removed 15-60% of metalaxyl from nutrient media in 7 days. | researchgate.netmsu.edu |

| Myriophyllum aquaticum | Parrotfeather | Metalaxyl | Removed 15-60% of metalaxyl from nutrient media in 7 days. | researchgate.netmsu.edu |

| Pontederia cordata | Pickerelweed | Metalaxyl | Removed 15-60% of metalaxyl from nutrient media in 7 days. | researchgate.netmsu.edu |

| Solanum nigrum | Black Nightshade | Metalaxyl | Accumulates high concentrations of metalaxyl, primarily in leaves. | nih.govfrontiersin.org |

| Cannabis sativa | Hemp | Metalaxyl-M | Removed 67-94% from water in 7 days via uptake and transformation. | nih.gov |

| Salix alba 'Britzensis' | White Willow | Metalaxyl | Evaluated for remediation of nursery runoff. | msu.edu |

Adsorption-Based Mitigation Techniques (e.g., Biochar Application)

Adsorption is a key process that controls the fate and transport of pesticides in the environment. acs.org For metalaxyl and its primary soil metabolite, this compound, amending soil with adsorbents like biochar has emerged as a promising mitigation technique to reduce their bioavailability and mobility. tandfonline.comresearchgate.net Biochar, a carbon-rich material produced from the pyrolysis of organic matter, possesses a large surface area, high porosity, and various functional groups, making it an effective sorbent for organic pollutants. researchgate.netmdpi.com

The application of biochar to soil can significantly increase the adsorption of metalaxyl, thereby reducing its leaching potential and uptake by plants. nih.govtandfonline.com Studies have shown that woodchip biochar can decrease the concentrations of metalaxyl and this compound enantiomers in lettuce. researchgate.netnih.gov This is achieved by binding the pesticide molecules to the biochar surface, which makes them less available in the soil solution for plant uptake or microbial degradation. researchgate.netnih.gov For example, one study found that fermented biochar effectively reduced the water-extractability and mineralization of metalaxyl-M due to strong adsorption. nih.gov

The effectiveness of biochar in adsorbing metalaxyl depends on several factors, including the feedstock material, pyrolysis temperature, and particle size. researchgate.netfao.org Biochar derived from grapevine pruning residues and spruce wood has demonstrated strong adsorption of metalaxyl-M. researchgate.net Another study highlighted that biochar activated with sodium hydroxide (B78521) and biochar with a smaller particle size (63 µm – 1 mm) more consistently adsorbed greater concentrations of metalaxyl. fao.org The adsorption mechanism is influenced by the soil's properties as well; in acidic soils, the adsorption of metalaxyl is primarily dictated by the organic matter and clay content. acs.org

Amending soil with biochar not only sequesters the pesticide but can also alter the soil's microbial community. tandfonline.com An increase in the population of pesticide-degrading bacteria has been observed following biochar application, which can enhance the breakdown of metalaxyl in the soil. tandfonline.com However, strong adsorption to biochar can also sometimes slow down the degradation rate by making the pesticide less accessible to microorganisms. researchgate.netnih.gov Therefore, the net effect is a complex interplay between increased adsorption and altered microbial activity. By reducing the amount of metalaxyl available for plant uptake, biochar application indirectly reduces the subsequent in-planta formation of this compound. researchgate.netnih.gov

The table below summarizes research on the use of biochar for the mitigation of metalaxyl contamination.

Table 2: Adsorption-Based Mitigation of Metalaxyl Using Biochar

This table is interactive. You can sort and filter the data. | Biochar Type / Source | Application Context | Key Findings on Metalaxyl/Metalaxyl Acid | Reference | | :--- | :--- | :--- | :--- | :--- | | Woodchip Biochar (WBC) | Soil amendment for lettuce cultivation | Decreased concentrations of metalaxyl and this compound enantiomers in lettuce. Reduced dissipation rate in soil due to adsorption. | researchgate.netnih.govacs.org | | Fermented Biochar | Soil amendment | Effectively reduced water-extractability and delayed degradation of metalaxyl-M due to adsorption. | nih.gov | | Grapevine Pruning Residue Biochar | Soil amendment | Showed strong adsorption and desorption isotherms for metalaxyl-M. | researchgate.net | | Spruce Wood Biochar | Soil amendment | Showed strong adsorption and desorption isotherms for metalaxyl-M. | researchgate.net | | Wood Waste Biochar | Soil amendment for lettuce cultivation | Reduced metalaxyl uptake in lettuce; increased soil bacterial community. | tandfonline.com | | Hemp Biochar | Soil amendment for hemp cultivation | Enhanced retention of metalaxyl-M in soil, contrasting leaching. | nih.gov | | Activated Biochar (Sodium Hydroxide) | Lab experiment | Consistently adsorbed a greater concentration of metalaxyl compared to other activation methods. | fao.org |

Fungal Resistance Context in Relation to Metalaxyl Acid Formation

Role of Metalaxyl (B1676325) Acid as a Non-Fungistatic Metabolite in Disease Control Efficacy

The conversion of metalaxyl to metalaxyl acid is a critical step in its detoxification by both soil microbes and, to some extent, the pathogens themselves. However, this transformation comes at a steep cost to disease control. This compound is a non-fungistatic metabolite, meaning it has no inhibitory effect on the growth or sporulation of oomycete pathogens. ausveg.com.au

The efficacy of metalaxyl is entirely dependent on the persistence of the parent compound in its active form. ausveg.com.au The biochemical process of degradation converts the active fungicide into an inactive substance. Therefore, the rate of this compound formation is inversely proportional to the effectiveness of the treatment. When the parent compound is rapidly degraded into this compound, the concentration of active fungicide in the soil or plant tissue falls below the level required for disease suppression, leading to control failure even in the presence of pathogen strains that are genetically susceptible at the target site. ausveg.com.au

The accelerated degradation of metalaxyl poses a significant threat to sustainable disease management. The very act of using the fungicide can diminish its future effectiveness by building up soil microbial populations that rapidly neutralize it. ausveg.com.au This creates a cycle where repeated use leads to progressively shorter periods of protection, rendering a once-effective chemical tool unreliable. ausveg.com.auresearchgate.net

This has profound implications for long-term agricultural strategies. Over-reliance on metalaxyl as a single control agent for soil-borne oomycetes can inadvertently lead to the establishment of soils with enhanced degradation capacity. ausveg.com.au Managing this form of resistance requires a shift in strategy, focusing on integrated pest management (IPM) techniques. This includes rotating fungicides with different modes of action, reducing the frequency of applications, and improving soil health to maintain a diverse microbial community not dominated by metalaxyl-degrading organisms. Failure to address the issue of accelerated degradation can lead to unpredictable field performance and the loss of a valuable tool for controlling devastating plant diseases. ausveg.com.au

Interactive Table 2: Impact of Repeated Metalaxyl Application on its Persistence in Soil

| Soil History | Metalaxyl Half-Life | Implication for Efficacy | Reference |

| No prior application | > 10 weeks | Long-lasting disease control | ausveg.com.au |

| History of repeated applications | 4 - 10 days | Rapid loss of disease control | ausveg.com.au |

| Second laboratory application | 16.2 - 22.1 days | Reduced persistence | researchgate.net |

| Third laboratory application | 9.9 - 20.0 days | Further accelerated degradation | researchgate.net |

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess Metalaxyl acid’s efficacy against Phytophthora species in soil systems?

- Methodological Guidance : Use controlled soil applications with standardized concentrations (e.g., 170–200 mL/100 L of 600 g/L formulation) and monitor pathogen survival rates via qPCR or culture-based assays. Include untreated controls and replicate trials to account for soil microbiome variability. Measure soil pH and exchangeable acidity pre- and post-treatment to evaluate this compound’s impact on soil chemistry .

Q. What are the standard protocols for quantifying this compound residues in plant tissues?

- Methodological Guidance : Employ LC-MS/MS for residue analysis, using deuterated internal standards to correct for matrix effects. For metabolic profiling, pair with GC–TOF–MS to identify secondary metabolites. Validate recovery rates using spiked samples and ensure detection limits align with regulatory thresholds (e.g., <0.01 ppm) .

Q. How can researchers ensure reproducibility in this compound efficacy studies?

- Methodological Guidance : Document soil type, organic matter content, and microbial activity in the experimental setup. Use standardized application volumes (e.g., 2000–3000 L/ha) and avoid consecutive treatments to prevent soil microbe adaptation. Publish raw data on pathogen survival rates and soil Mn levels in supplementary materials .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy versus phytotoxicity be resolved?

- Methodological Guidance : Perform dose-response studies to identify thresholds where pathogen suppression outweighs Mn toxicity. Use PLS-DA (Partial Least Squares Discriminant Analysis) to correlate soil Mn levels, pH, and plant growth metrics. Adjust soil pH post-treatment with lime or organic amendments to mitigate toxicity .

Q. What advanced techniques are suitable for analyzing this compound’s interaction with soil microbiomes?

- Methodological Guidance : Combine metagenomic sequencing (16S rRNA/ITS) with stable isotope probing (SIP) to track microbial degradation pathways. Validate findings via in vitro assays with isolated strains (e.g., Acinetobacter spp.) to assess this compound metabolism and plant-microbe feedback loops .

Q. How can metabolic pathway alterations in plants exposed to this compound be systematically characterized?

- Methodological Guidance : Use GC–TOF–MS and LC-MS/MS to profile primary and secondary metabolites. Apply KEGG pathway enrichment analysis to identify disrupted pathways (e.g., phenylpropanoid biosynthesis). Cross-reference with transcriptomic data to link metabolic shifts to gene expression changes .

Q. What statistical approaches are optimal for interpreting complex datasets from this compound studies?

- Methodological Guidance : Use multivariate analysis (e.g., PCA, PLS-DA) to disentangle confounding variables like soil pH and Mn levels. Apply Bayesian hierarchical models to account for spatial heterogeneity in field trials. Report effect sizes and confidence intervals to highlight biologically relevant outcomes .

Methodological Best Practices

- Data Reporting : Include raw datasets for soil chemistry, pathogen load, and plant growth metrics in supplementary materials. Use tables to summarize key variables (e.g., Table 1: Soil pH and Mn levels across treatments) .

- Ethical Considerations : Address potential ecological impacts of this compound accumulation in non-target soils. Partner with agricultural stakeholders to align research with practical needs .

- Critical Analysis : Contrast this compound’s transient efficacy with phosphite salts or potassium silicate, emphasizing trade-offs between pathogen suppression and plant health .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.